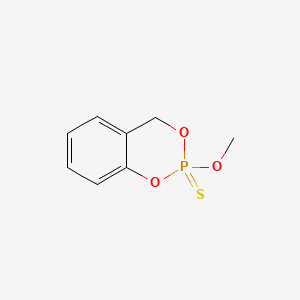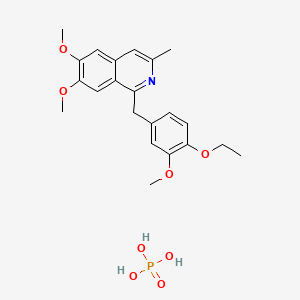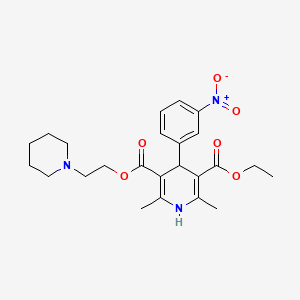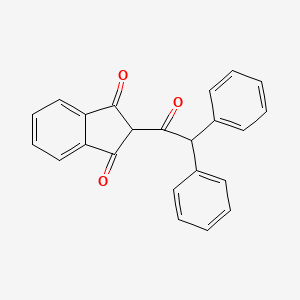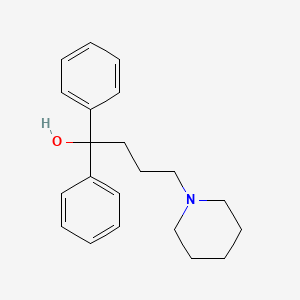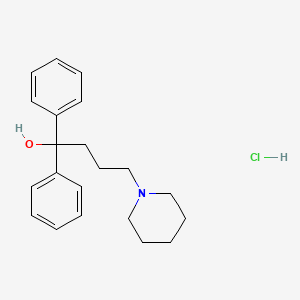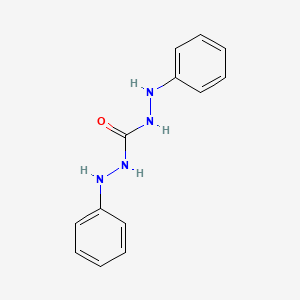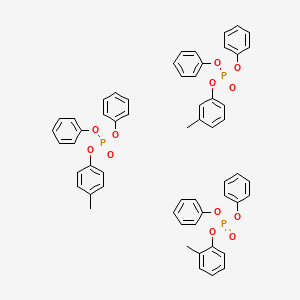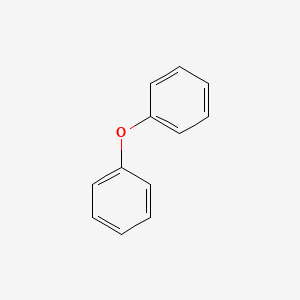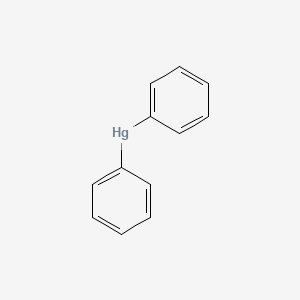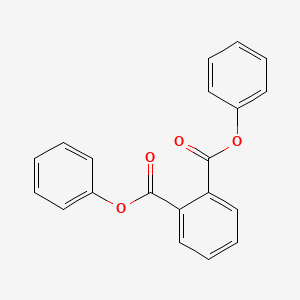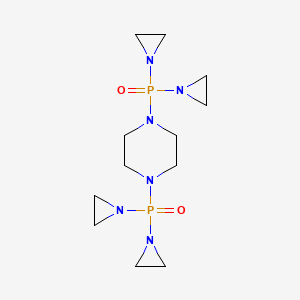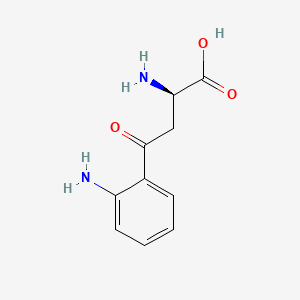
D-犬尿氨酸
描述
D-Kynurenine is a metabolite of the amino acid tryptophan, which is part of the kynurenine pathway. This pathway is crucial for the degradation of tryptophan and the production of several bioactive compounds. D-Kynurenine plays a significant role in various physiological processes, including immune regulation, neuroprotection, and modulation of inflammation .
科学研究应用
D-Kynurenine has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in the kynurenine pathway and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, inflammatory diseases, and cancer
Industry: Utilized in the production of pharmaceuticals and as a biomarker for various diseases.
作用机制
Target of Action
D-Kynurenine, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway (KP) . This pathway is crucial for immune function and prevents hyperinflammation while inducing long-term immune tolerance . D-Kynurenine also targets T-cells , inducing apoptosis . It interacts with G protein-coupled receptor 35 (GPR35) , and N-methyl-D-aspartate (NMDA) receptors .
Mode of Action
D-Kynurenine interacts with its targets, leading to various changes. Through its actions on GPR35, it may induce the production of inositol trisphosphate and elicit Ca2+ mobilization . In T-cells, D-Kynurenine induces apoptosis through increased beta-fatty acid oxidation and depletion .
Biochemical Pathways
D-Kynurenine is part of the kynurenine pathway, which is the main catabolic pathway for tryptophan . This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites . The final result of the pathway is NAD+ .
Pharmacokinetics
It’s known that kynurenine and its breakdown products are involved in neuropsychiatric disorders in the context of inflammation .
Result of Action
The action of D-Kynurenine results in various molecular and cellular effects. It contributes to immune homeostasis and can induce T-cell apoptosis . In an inflammatory environment such as cancer, the kynurenine pathway is considered to be elevated, suppressing local immune cell populations and enhancing tumor growth .
Action Environment
The action, efficacy, and stability of D-Kynurenine can be influenced by various environmental factors. For instance, in an inflammatory environment, the kynurenine pathway is elevated . The concentration of D-Kynurenine in the human body can also influence its action. For example, human tumor kynurenine concentrations were found only in the low micromolar range, far below the required 1 mM L- or D-kynurenine needed to induce T cell apoptosis in vitro .
生化分析
Biochemical Properties
D-Kynurenine interacts with several enzymes, proteins, and other biomolecules. It is produced from tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . The enzymes kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) are involved in its further metabolism . The interactions between D-Kynurenine and these enzymes are crucial for the regulation of the kynurenine pathway .
Cellular Effects
D-Kynurenine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce T-cell apoptosis, a mechanism involving increased beta-fatty acid oxidation and depletion . In addition, D-Kynurenine has been reported to promote epithelial-to-mesenchymal transition, a process crucial for cell migration .
Molecular Mechanism
D-Kynurenine exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of immune responses, with its metabolism influencing the balance between neuroprotective and neurotoxic kynurenine metabolites . It can also act as a ligand for the aryl hydrocarbon receptor (AHR), inducing the expression of certain genes .
Temporal Effects in Laboratory Settings
The effects of D-Kynurenine can change over time in laboratory settings. For instance, its influence on T-cell apoptosis and beta-fatty acid oxidation has been observed in time-course studies
Dosage Effects in Animal Models
The effects of D-Kynurenine can vary with different dosages in animal models. For instance, in a study where mice were treated systemically with D-Kynurenine, it was readily detected in the brain, liver, and plasma
Metabolic Pathways
D-Kynurenine is involved in the kynurenine pathway, a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . This pathway includes several enzymes and cofactors that D-Kynurenine interacts with, such as IDO, TDO, KAT, and KMO .
准备方法
Synthetic Routes and Reaction Conditions: D-Kynurenine can be synthesized through the enzymatic conversion of D-tryptophan using D-amino acid oxidase. The reaction typically involves the use of a borate buffer at pH 9.0, and the product is detected using high-performance liquid chromatography with fluorimetric detection .
Industrial Production Methods: Industrial production of D-Kynurenine often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the kynurenine pathway, leading to the accumulation of D-Kynurenine in the culture medium. The compound is then extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions: D-Kynurenine undergoes various chemical reactions, including:
Oxidation: Conversion to kynurenic acid by kynurenine aminotransferases.
Reduction: Reduction to 3-hydroxykynurenine.
Substitution: Formation of derivatives through substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Requires kynurenine aminotransferases and co-substrates like oxaloacetate.
Reduction: Involves reducing agents such as sodium borohydride.
Substitution: Utilizes various nucleophiles under acidic or basic conditions.
Major Products:
Kynurenic Acid: Formed through oxidation.
3-Hydroxykynurenine: Produced via reduction.
Various Derivatives: Resulting from substitution reactions.
相似化合物的比较
D-Kynurenine is unique compared to other compounds in the kynurenine pathway due to its specific roles and effects. Similar compounds include:
L-Kynurenine: The L-enantiomer of kynurenine, which has different biological activities.
Kynurenic Acid: A neuroprotective metabolite formed from kynurenine.
Quinolinic Acid: A neurotoxic metabolite in the kynurenine pathway.
Uniqueness: D-Kynurenine is distinct in its ability to modulate immune responses and its potential therapeutic applications in treating various diseases .
属性
IUPAC Name |
(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSJZOEDVAXAB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360767 | |
| Record name | D-Kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13441-51-5 | |
| Record name | D-Kynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13441-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KYNURENINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8PQD0WC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


